4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of difluoromethyl and dimethyl groups enhances its chemical stability and reactivity, making it a valuable compound for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable pyridine derivative to form the pyrazolo[3,4-b]pyridine core.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridines .
Scientific Research Applications
4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one
- 4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness
4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of both difluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable scaffold for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O/c1-4-7-5(8(10)11)3-6(15)12-9(7)13-14(4)2/h3,8H,1-2H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEUPMYSZOZSKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N=C2NN1C)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=O)N=C2NN1C)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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